molecular formula C8H10FNO B2943442 [5-(Aminomethyl)-2-fluorophenyl]methanol CAS No. 1094459-00-3

[5-(Aminomethyl)-2-fluorophenyl]methanol

Cat. No.: B2943442
CAS No.: 1094459-00-3
M. Wt: 155.172
InChI Key: WHXOBCJIBLEPNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[5-(Aminomethyl)-2-fluorophenyl]methanol: is an organic compound that features a fluorine atom, an aminomethyl group, and a hydroxyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, to introduce the fluorine atom . The aminomethyl group can be introduced via reductive amination using reagents like sodium borohydride .

Industrial Production Methods: Industrial production of [5-(Aminomethyl)-2-fluorophenyl]methanol may involve large-scale palladium-catalyzed cross-coupling reactions under optimized conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The hydroxyl group in [5-(Aminomethyl)-2-fluorophenyl]methanol can be oxidized to form a corresponding ketone or aldehyde.

    Reduction: The compound can undergo reduction reactions, particularly the reduction of the aminomethyl group to form secondary amines.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used for oxidation reactions.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of secondary amines.

    Substitution: Formation of substituted benzene derivatives.

Scientific Research Applications

Chemistry: In chemistry, [5-(Aminomethyl)-2-fluorophenyl]methanol is used as an intermediate in the synthesis of more complex molecules

Biology: In biological research, this compound can be used as a building block for the synthesis of biologically active molecules, including potential pharmaceuticals.

Medicine: In medicinal chemistry, this compound is explored for its potential as a precursor to drugs that target specific biological pathways.

Industry: In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism by which [5-(Aminomethyl)-2-fluorophenyl]methanol exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for its target .

Comparison with Similar Compounds

Uniqueness: The unique combination of the fluorine atom and the aminomethyl group in [5-(Aminomethyl)-2-fluorophenyl]methanol provides distinct chemical properties, such as increased stability and reactivity, making it valuable for various applications in research and industry.

Properties

IUPAC Name

[5-(aminomethyl)-2-fluorophenyl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10FNO/c9-8-2-1-6(4-10)3-7(8)5-11/h1-3,11H,4-5,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHXOBCJIBLEPNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CN)CO)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.